Comparative Binding Affinity (Kd) of dBET23 vs. dBET57 for the CRBN-BRD4 Ternary Complex
dBET23 demonstrates a higher binding affinity (lower Kd) for the DDB1ΔB-CRBN-BRD4BD1 ternary complex compared to its close analog, dBET57. In a direct comparative study using Isothermal Titration Calorimetry (ITC), dBET23 exhibited a Kd of 0.4 nM for the DDB1ΔB-CRBN-BRD4BD1 complex, whereas dBET57 showed a 2-fold lower affinity with a Kd of 0.8 nM. Both compounds displayed a very high affinity for the BRD4BD2 complex (Kd < 0.1 nM) [1]. This data highlights the superior binding of dBET23 to the BD1 domain, a key differentiation point for researchers focusing on BRD4BD1-specific degradation.
| Evidence Dimension | Binding affinity (Kd) to the DDB1ΔB-CRBN-BRD4BD1 ternary complex |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | dBET57: 0.8 nM |
| Quantified Difference | dBET23 shows a 2-fold higher affinity (lower Kd) than dBET57 |
| Conditions | Isothermal Titration Calorimetry (ITC) assay with DDB1ΔB-CRBN-BRD4BD1 protein complex |
Why This Matters
This directly quantifies dBET23's superior binding potency for the CRBN-BRD4BD1 complex over a structurally similar analog, which is crucial for experiments where the strength of the induced protein-protein interaction is a critical variable.
- [1] Nowak, R. P., DeAngelo, S. L., Buckley, D., He, Z., Donovan, K. A., An, J., ... & Fischer, E. S. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706–714. Data from Table 1. View Source
